molecular formula C9H11BrN2 B1380234 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1427391-09-0

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1380234
M. Wt: 227.1 g/mol
InChI Key: AQBNWIOESLEWRM-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C9H11BrN2. It has a molecular weight of 227.1 . It’s used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” is 1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 . This indicates the presence of a bromine atom at the 7th position and a methyl group at the 1st position of the tetrahydroquinoxaline ring.


Physical And Chemical Properties Analysis

“7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” appears as a white to tan solid or colorless to tan liquid . It’s insoluble in water .

Scientific Research Applications

Antioxidant Activity and Synthesis of Tetrahydroquinoxaline Derivatives

Research indicates significant interest in tetrahydroquinoxaline derivatives for their potential antioxidant activities and synthetic applications. One study evaluated amines with fused nitrogen-containing heterocyclic rings, including 1,2,3,4-tetrahydroquinoxalines, demonstrating that these compounds exhibit greater antioxidant activity compared to other similar structures. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoxaline showed the highest induction period, significantly outperforming standard antioxidants like BHT and Nonflex AW (Nishiyama et al., 2003).

Chemical Transformations and Synthetic Methodologies

Several studies focus on the chemical transformations and synthetic methodologies involving tetrahydroquinoxaline derivatives. For instance, the synthesis of quinoline derivatives through bromination of 1,2,3,4-tetrahydroquinoline has been described, yielding compounds with efficient yields and demonstrating the versatility of tetrahydroquinoxalines in synthetic chemistry (Şahin et al., 2008). Furthermore, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through a process involving lithiation of 2-methylarylidene-tert-butylamines highlights the strategic use of brominated tetrahydroquinoxalines in the construction of complex heterocyclic compounds (Zlatoidský & Gabos, 2009).

Tautomerism and Structural Analysis

The study of tautomerism in tetrahydroquinoxaline derivatives reveals interesting aspects of their structural dynamics. A specific compound was found to exist as a tautomeric mixture of unsaturated and saturated esters, highlighting the complexity of these molecules' behavior in different states (Chapman, 1966).

Future Directions

While specific future directions for “7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline” are not mentioned in the retrieved data, compounds like this are often subjects of ongoing research in medicinal chemistry. They may be explored for their potential uses in various therapeutic applications .

properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBNWIOESLEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

1427391-09-0
Record name 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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